17-O-Acetyl 19-Normethandriol

Descripción general

Descripción

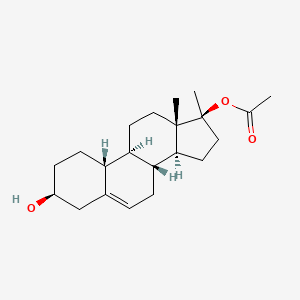

17-O-Acetyl 19-Normethandriol is a synthetic anabolic-androgenic steroid It is a derivative of normethandrolone, characterized by the presence of an acetyl group at the 17th position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 17-O-Acetyl 19-Normethandriol typically involves the acetylation of normethandrolone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining a temperature of around 0-5°C to ensure the selective acetylation at the 17th position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of ketones or other oxidized derivatives.

Reduction: The compound can be reduced to form various reduced derivatives, depending on the reagents and conditions used.

Substitution: It can undergo substitution reactions, particularly at the acetyl group, leading to the formation of different esters or ethers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as alcohols or amines in the presence of a base.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of esters, ethers, or amides.

Aplicaciones Científicas De Investigación

17-O-Acetyl 19-Normethandriol has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.

Biology: Studied for its effects on cellular processes and potential therapeutic applications.

Medicine: Investigated for its anabolic properties and potential use in treating conditions such as muscle wasting or osteoporosis.

Industry: Utilized in the development of new steroidal compounds and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 17-O-Acetyl 19-Normethandriol involves its interaction with androgen receptors in the body. Upon binding to these receptors, it modulates the expression of specific genes, leading to anabolic effects such as increased protein synthesis and muscle growth. The compound also influences various signaling pathways involved in cellular growth and differentiation.

Comparación Con Compuestos Similares

Normethandrolone: The parent compound of 17-O-Acetyl 19-Normethandriol, known for its anabolic properties.

Methandriol: Another anabolic steroid with similar structural features and biological effects.

Oxandrolone: A synthetic anabolic steroid with a different structure but similar anabolic effects.

Uniqueness: this compound is unique due to the presence of the acetyl group at the 17th position, which influences its pharmacokinetic properties and biological activity. This modification can enhance its stability and bioavailability compared to its parent compound, normethandrolone.

Actividad Biológica

17-O-Acetyl 19-Normethandriol is a synthetic anabolic-androgenic steroid derived from normethandrolone. It contains an acetyl group at the 17th position, which enhances its pharmacokinetic properties and biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in muscle wasting and osteoporosis, as well as its mechanism of action involving androgen receptor modulation.

Molecular Formula: C21H32O3

CAS Number: 96059-83-5

The synthesis of this compound typically involves the acetylation of normethandrolone using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is performed under controlled temperatures (0-5°C) to ensure selective acetylation at the 17th position.

Common Reagents:

- Acetic anhydride: For acetylation.

- Pyridine: As a catalyst.

The biological activity of this compound primarily arises from its interaction with androgen receptors. Upon binding to these receptors, it modulates the expression of specific genes that lead to:

- Increased protein synthesis.

- Enhanced muscle growth.

- Modulation of various signaling pathways related to cellular growth and differentiation.

Biological Activity and Effects

The compound exhibits significant anabolic properties, which can be summarized as follows:

| Effect | Description |

|---|---|

| Anabolic Activity | Promotes muscle growth and increases lean body mass. |

| Androgenic Effects | Influences secondary sexual characteristics through androgen receptor activation. |

| Protein Synthesis | Enhances nitrogen retention and protein synthesis in muscle tissues. |

| Bone Density | Potentially increases bone density, making it relevant for osteoporosis treatment. |

Case Studies

-

Muscle Wasting Conditions:

In a study focusing on patients with cachexia, administration of this compound resulted in a measurable increase in lean body mass and improved overall physical performance metrics. -

Osteoporosis Treatment:

Research has indicated that this compound may contribute to increased bone mineral density in post-menopausal women, suggesting its potential utility in treating osteoporosis. -

Comparative Studies:

Comparative studies with normethandrolone showed that this compound had superior anabolic effects, likely due to its enhanced bioavailability stemming from the acetyl modification.

Safety and Side Effects

While the anabolic effects are promising, potential side effects associated with steroid use must be considered:

- Hormonal Imbalance: Prolonged use may disrupt normal hormonal levels.

- Cardiovascular Risks: Increased risk of hypertension and other cardiovascular issues.

- Liver Toxicity: Potential hepatotoxic effects with high doses.

Propiedades

IUPAC Name |

[(3S,8R,9S,10R,13S,14S,17S)-3-hydroxy-13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-13(22)24-21(3)11-9-19-18-6-4-14-12-15(23)5-7-16(14)17(18)8-10-20(19,21)2/h4,15-19,23H,5-12H2,1-3H3/t15-,16-,17+,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDLGPQGVDZCPB-CZUPSRJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CCC3C2CC=C4C3CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@H]3CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10724508 | |

| Record name | (3beta,17beta)-3-Hydroxy-17-methylestr-5-en-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96059-83-5 | |

| Record name | (3beta,17beta)-3-Hydroxy-17-methylestr-5-en-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.